

L-645164: A Technical Review of its Central Nervous System Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L-645164	
Cat. No.:	B1673803	Get Quote

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Executive Summary

L-645164 is a potent, synthetic monofluorinated-biphenyl inhibitor of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. While investigated for its cholesterol-lowering potential, preclinical studies revealed a significant and unique neurotoxic profile in beagle dogs. This technical guide provides an in-depth summary of the available data on the central nervous system (CNS) effects of **L-645164**, with a focus on the key toxicology study that identified these liabilities. The information presented herein is primarily derived from the published abstract by Gerson et al. (1991) in Fundamental and Applied Toxicology.

Core Compound Information

Identifier	Description	
Compound Name	L-645,164	
Chemical Class	Synthetic monofluorinated-biphenyl	
Mechanism of Action	Potent inhibitor of HMG-CoA reductase	
Primary Investigated Indication	Hypercholesterolemia	
Key Safety Finding	Central Nervous System Lesions (Vacuolation) in Beagle Dogs	



Preclinical Toxicology Data

A 14-week study in beagle dogs was conducted to evaluate the toxic potential of **L-645164**. The findings from this study are summarized below.

Quantitative Toxicology and Pharmacokinetic Data

The following table summarizes the key quantitative findings from the 14-week beagle dog toxicology study.

Parameter	Control	2 mg/kg/day	10 mg/kg/day	50 mg/kg/day
Study Duration	14 weeks	14 weeks	14 weeks	14 weeks
Number of Animals	Not Specified	Not Specified	Not Specified	8
Peak Plasma Concentration (Cmax)	N/A	Not Specified	Not Specified	> 5 μg/mL
Incidence of Subcapsular Lenticular Opacities	0	Not Specified	Not Specified	6 out of 8
Incidence of CNS Lesions (Optic Tract)	0	1 animal	Not Specified	"Several" dogs
Incidence of CNS Lesions (Optic Nerve, Acoustic- Vestibular Tract, Trapezoid Decussation)	0	0	0	"Several" dogs

Data extracted from the abstract of Gerson et al., 1991. "Not Specified" indicates data not available in the abstract. "Several" is used as reported in the abstract.



Central Nervous System Histopathology Findings

Microscopic examination of the central nervous system revealed unique lesions in dogs treated with **L-645164**.

CNS Region	Histopathological Finding	Dose Groups Affected	Description of Lesion
Optic Tract	Vacuolation	2 mg/kg/day and 50 mg/kg/day	Generally mild, consisting of small to medium vacuoles without apparent myelin loss.[1]
Optic Nerve	Vacuolation	50 mg/kg/day	Ranged from very slight to prominent vacuolation.[1]
Acoustic-Vestibular Tract	Vacuolation	50 mg/kg/day	Ranged from very slight to prominent vacuolation.[1]
Trapezoid Decussation	Vacuolation	50 mg/kg/day	Ranged from very slight to prominent vacuolation.[1]

These CNS lesions were noted to be unique to the monofluorinated-biphenyl structure of **L-645164** and had not been observed with other HMG-CoA reductase inhibitors like lovastatin and simvastatin.[1]

Experimental Protocols

The following methodologies are based on the information available in the published abstract and general practices for preclinical toxicology studies.

14-Week Beagle Dog Toxicology Study

• Test System: Beagle dogs (sex and age not specified).



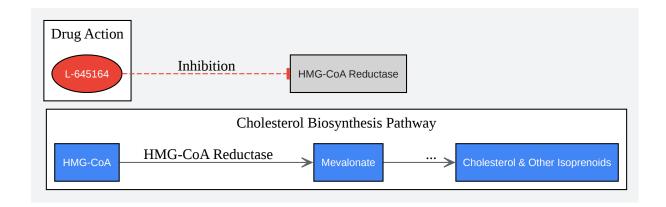
- Group Allocation: At least four groups: a control group and three dose groups receiving L-645164.
- Dosing Regimen:
 - Route of Administration: Presumed oral, daily for 14 weeks.
 - Dose Levels: 2, 10, and 50 mg/kg/day.
- · Endpoints Evaluated:
 - Clinical signs (reported as none observed).[1]
 - Serum biochemistry (e.g., alanine aminotransferase).
 - Ophthalmological examinations for lenticular opacities.
 - Histopathology of various tissues, with a focus on the central nervous system.
- Pharmacokinetic Analysis: Blood samples were collected to determine peak plasma concentrations of L-645164.

Visualizations

Signaling Pathway: HMG-CoA Reductase Inhibition

The primary mechanism of action of **L-645164** is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.





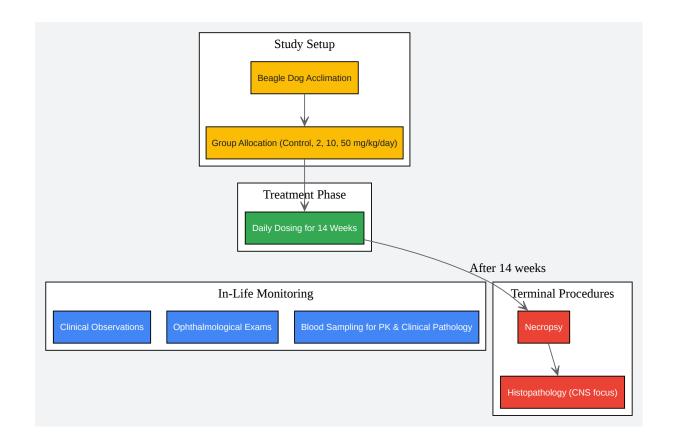
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Caption: Inhibition of HMG-CoA Reductase by L-645164.

Experimental Workflow: Beagle Dog Toxicology Study

The following diagram illustrates the workflow of the 14-week toxicology study of **L-645164** in beagle dogs.





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Caption: Experimental workflow of the 14-week L-645164 toxicology study.

Discussion and Conclusion

The available data on **L-645164** indicate that while it is a potent inhibitor of HMG-CoA reductase, its development was likely halted due to a significant and unique neurotoxicity profile observed in preclinical studies. The CNS lesions, specifically vacuolation in the optic and acoustic-vestibular tracts, are a notable finding, particularly as they were not reported for other compounds in the same therapeutic class. The high plasma concentrations achieved in the



high-dose group may be a contributing factor to the observed systemic and CNS toxicity.[1] This case serves as an important example of structure-specific toxicity and highlights the critical role of comprehensive preclinical safety assessment in drug development. Further research to elucidate the precise mechanism of this neurotoxicity could provide valuable insights for the development of safer HMG-CoA reductase inhibitors and other therapeutics with similar chemical scaffolds.

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References

- 1. The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs PubMed [pubmed.ncbi.nlm.nih.gov]
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